1,6-Dihydroxycyclohexa-2,4-dienecarboxylate
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Overview
Description
1,6-dihydroxycyclohexa-2,4-dienecarboxylate is a cyclohexadienecarboxylate. It is a conjugate base of a 1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid.
Scientific Research Applications
Biogenetic Precursor in Anticancer Agents
This compound serves as a precursor in the synthesis of clinically significant anticancer agents. For instance, it has been used in the conversion of enzymatically derived compounds into those embodying the framework of the alkaloid vindoline, a precursor to anticancer agents like vinblastine and vincristine (White & Banwell, 2016).
Synthesis of Hydroxyshikimic Acid and Derivatives
The compound has been utilized in the synthesis of 6β-hydroxyshikimic acid and its derivatives, showcasing its role in the development of various chemical compounds (Blacker et al., 1995).
Production of Transdihydroxycyclohexadiene Carboxylates
It has been used in microbial engineering for the production of trans-configured homochiral diols, indicating its significance in biotechnological applications (Müller et al., 1996).
Microbial Dihydroxylation of Benzoic Acid
This compound is crucial in the microbial dihydroxylation of benzoic acid, leading to the creation of various highly functionalized and enantiomerically pure derivatives (Myers et al., 2001).
Role in Organic Synthesis
Its derivatives play a significant role in organic synthesis, including various transformations and reactions (Hintermann & Suzuki, 2008). Additionally, it has been used in the synthesis of a wide range of highly functionalized compounds, reflecting its versatility in organic chemistry (Shaabani et al., 2009).
properties
Product Name |
1,6-Dihydroxycyclohexa-2,4-dienecarboxylate |
---|---|
Molecular Formula |
C7H7O4- |
Molecular Weight |
155.13 g/mol |
IUPAC Name |
1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C7H8O4/c8-5-3-1-2-4-7(5,11)6(9)10/h1-5,8,11H,(H,9,10)/p-1 |
InChI Key |
PUCYIVFXTPWJDD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(C(C=C1)(C(=O)[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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